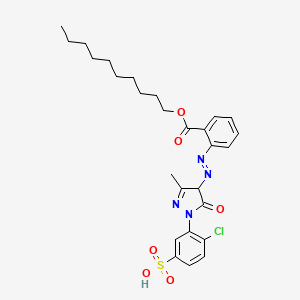

1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its unique structure, which includes a decyl chain, a chlorosulphonylphenyl group, and a pyrazolone ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate typically involves a multi-step process:

Formation of the Pyrazolone Ring: The initial step involves the synthesis of the pyrazolone ring. This can be achieved by reacting an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Chlorosulphonylphenyl Group: The chlorosulphonylphenyl group is introduced through a sulphonation reaction, where the pyrazolone intermediate is treated with chlorosulphonic acid.

Azo Coupling Reaction: The key step in the synthesis is the azo coupling reaction. This involves the reaction of the sulphonated pyrazolone intermediate with a diazonium salt derived from 2-chloro-5-sulphophenylamine. The reaction is typically carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.

Esterification: The final step involves the esterification of the azo compound with decanol to form the desired product. This can be achieved using standard esterification techniques, such as the Fischer esterification method, which involves the use of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large reactors with precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can break the azo bond (N=N) to form amines. Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.

Substitution: The chlorosulphonyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium dithionite in an aqueous medium or zinc in acetic acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted sulphonyl derivatives.

Aplicaciones Científicas De Investigación

1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate has several scientific research applications:

Chemistry: Used as a dye intermediate in the synthesis of various azo dyes.

Biology: Investigated for its potential use as a biological stain due to its vibrant color.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.

Industry: Utilized in the production of pigments and dyes for textiles, plastics, and inks.

Mecanismo De Acción

The mechanism of action of 1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate involves its interaction with molecular targets such as enzymes and receptors. The azo bond (N=N) can undergo reduction to form amines, which can interact with biological molecules. The chlorosulphonyl group can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins.

Comparación Con Compuestos Similares

Similar Compounds

1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate: Unique due to its specific structure and functional groups.

Other Azo Compounds: Similar compounds include other azo dyes and pigments with different substituents on the aromatic rings.

Uniqueness

This compound is unique due to the presence of the decyl chain, chlorosulphonylphenyl group, and pyrazolone ring, which confer specific chemical and physical properties. These structural features make it suitable for specific applications in dye synthesis and potential therapeutic uses.

Actividad Biológica

1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a long alkyl chain (decyl) and an azo linkage connecting a benzoate moiety with a substituted pyrazolone. The presence of the chlorosulfonyl group enhances its solubility and potential reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C22H25ClN2O4S |

| Molecular Weight | 432.96 g/mol |

| CAS Number | Not available |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the pyrazolone structure is known to exhibit antioxidant properties, which can help in reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory processes, although specific targets remain to be fully elucidated.

- Cell Signaling Modulation : The compound may interact with purinergic receptors, which play critical roles in cellular signaling and immune responses .

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can reduce inflammation markers in vitro and in vivo.

- Antimicrobial Activity : There is emerging evidence that related azo compounds possess antimicrobial properties, suggesting potential applications in treating infections.

Study 1: Antioxidant Activity Evaluation

A recent study evaluated the antioxidant capacity of various derivatives of pyrazolone compounds, including the target compound. Using DPPH and ABTS assays, the compound demonstrated significant free radical scavenging activity, comparable to established antioxidants.

Study 2: Anti-inflammatory Mechanism Investigation

In vitro experiments were conducted on macrophage cell lines treated with the compound. Results indicated a reduction in the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6), suggesting a potential pathway for therapeutic intervention in inflammatory diseases.

Propiedades

Número CAS |

94135-83-8 |

|---|---|

Fórmula molecular |

C27H33ClN4O6S |

Peso molecular |

577.1 g/mol |

Nombre IUPAC |

4-chloro-3-[4-[(2-decoxycarbonylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |

InChI |

InChI=1S/C27H33ClN4O6S/c1-3-4-5-6-7-8-9-12-17-38-27(34)21-13-10-11-14-23(21)29-30-25-19(2)31-32(26(25)33)24-18-20(39(35,36)37)15-16-22(24)28/h10-11,13-16,18,25H,3-9,12,17H2,1-2H3,(H,35,36,37) |

Clave InChI |

UWDKFYCYPLPWCD-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCOC(=O)C1=CC=CC=C1N=NC2C(=NN(C2=O)C3=C(C=CC(=C3)S(=O)(=O)O)Cl)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.